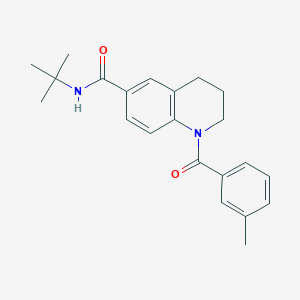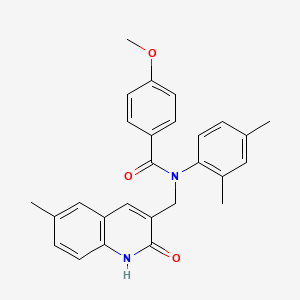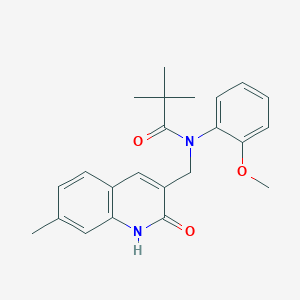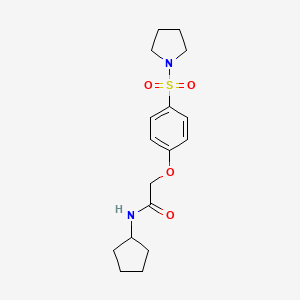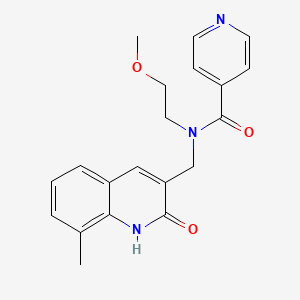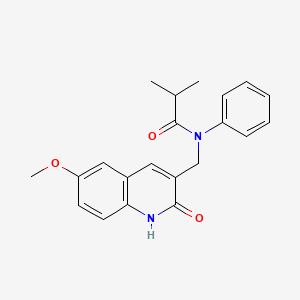
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell survival and proliferation. It has also been suggested that this compound may induce apoptosis in cancer cells by activating specific cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, its relatively simple synthesis method and good yield make it an attractive option for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several potential future directions for research on 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One area of interest is the development of more potent analogs of this compound with improved anti-cancer properties. Additionally, further studies are needed to determine its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, the elucidation of its mechanism of action and potential side effects will be critical for its further development and clinical application.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a promising compound with potential applications in scientific research. Its potent anti-cancer properties and relatively simple synthesis method make it an attractive option for cancer research. However, further studies are needed to determine its toxicity, potential side effects, and mechanism of action. Overall, this compound represents an exciting area of research with significant potential for future development.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-(pyridin-3-yl(p-tolyl)methyl)amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield and purity. The synthesis method is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-9-16(10-8-15)21(17-6-5-11-24-14-17)25-23(26)18-12-19(27-2)22(29-4)20(13-18)28-3/h5-14,21H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCBMMLDECCPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[(4-methylphenyl)(pyridin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
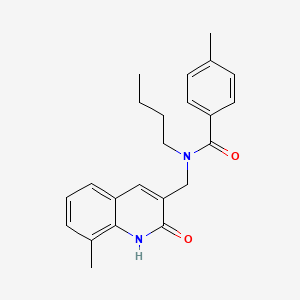

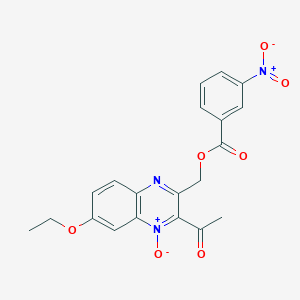
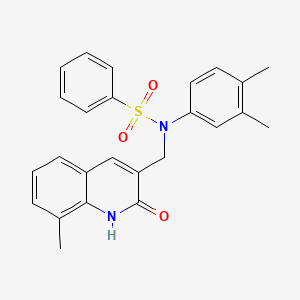
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

